molecular formula C10H11IO B14846963 3-(Cyclopropylmethyl)-2-iodophenol

3-(Cyclopropylmethyl)-2-iodophenol

Cat. No.: B14846963
M. Wt: 274.10 g/mol
InChI Key: APBCSMJMSSGZHC-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethyl)-2-iodophenol is an organic compound characterized by the presence of a cyclopropylmethyl group attached to a phenol ring, which is further substituted with an iodine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethyl)-2-iodophenol typically involves the introduction of the cyclopropylmethyl group and the iodine atom onto a phenol ring. One common method includes the cyclopropylmethylation of phenol followed by iodination. The cyclopropylmethylation can be achieved using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The iodination step can be carried out using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reaction conditions can be optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)-2-iodophenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The iodine atom can be reduced to form the corresponding phenol.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Deiodinated phenol derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Cyclopropylmethyl)-2-iodophenol has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: It may serve as a probe for studying enzyme-catalyzed reactions involving phenolic compounds.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)-2-iodophenol depends on its specific application. In biological systems, it may interact with enzymes or receptors through its phenolic group, leading to various biochemical effects. The cyclopropylmethyl group can influence the compound’s binding affinity and specificity, while the iodine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclopropylmethyl)-2-bromophenol
  • 3-(Cyclopropylmethyl)-2-chlorophenol
  • 3-(Cyclopropylmethyl)-2-fluorophenol

Uniqueness

3-(Cyclopropylmethyl)-2-iodophenol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential for halogen bonding. This makes it a valuable compound for specific applications where iodine’s properties are advantageous.

Properties

Molecular Formula

C10H11IO

Molecular Weight

274.10 g/mol

IUPAC Name

3-(cyclopropylmethyl)-2-iodophenol

InChI

InChI=1S/C10H11IO/c11-10-8(6-7-4-5-7)2-1-3-9(10)12/h1-3,7,12H,4-6H2

InChI Key

APBCSMJMSSGZHC-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=C(C(=CC=C2)O)I

Origin of Product

United States

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